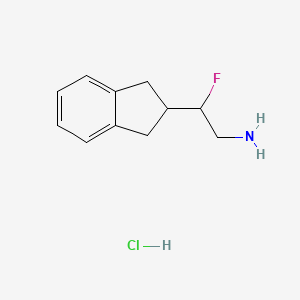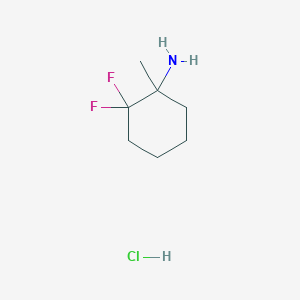![molecular formula C11H22N2O2 B1485415 trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-ol CAS No. 2166500-34-9](/img/structure/B1485415.png)
trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-ol
Vue d'ensemble
Description
Trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-ol, also known as trans-2-HPPCB, is an organic compound that has been studied for its potential applications in various scientific research fields. It is a cyclic molecule composed of four carbon atoms and two nitrogen atoms, with a hydroxypropyl group attached to one of the nitrogen atoms. Trans-2-HPPCB has been studied for its unique properties, such as its ability to act as a chiral building block, its solubility in a variety of organic solvents, and its high stability in aqueous solutions.
Applications De Recherche Scientifique
Trans-2-HPPCB has been studied for its potential applications in various scientific research fields. It has been used as a chiral building block in the synthesis of chiral compounds, and as a solubilizing agent in the synthesis of water-soluble compounds. It has also been used as a ligand in the synthesis of metal complexes, as a catalyst in the synthesis of organic compounds, and as a reagent in the synthesis of polymers.
Mécanisme D'action
Trans-2-HPPCB has been studied for its mechanism of action in various scientific research fields. It has been shown to act as a chiral building block in the synthesis of chiral compounds, and as a solubilizing agent in the synthesis of water-soluble compounds. It has also been shown to act as a ligand in the synthesis of metal complexes, as a catalyst in the synthesis of organic compounds, and as a reagent in the synthesis of polymers.
Biochemical and Physiological Effects
Trans-2-HPPCB has been studied for its biochemical and physiological effects in various scientific research fields. It has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and thromboxanes. It has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-olB has been found to be an effective antioxidant, and has been shown to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Trans-2-HPPCB has several advantages for use in laboratory experiments. It is highly soluble in a variety of organic solvents, and is highly stable in aqueous solutions. It is also relatively inexpensive and easily accessible. However, there are some limitations to the use of trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-olB in laboratory experiments. For example, it is not very soluble in water, and it can be difficult to synthesize in large quantities.
Orientations Futures
The potential applications of trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-olB are vast, and there are several potential future directions for research. One potential direction is the development of novel synthesis methods for trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-olB. Another potential direction is the exploration of its potential therapeutic applications, such as its potential use as an anti-inflammatory agent or an antioxidant. Additionally, further research could be conducted to explore its potential applications in the synthesis of chiral compounds, metal complexes, and polymers. Finally, further research could be conducted to explore its potential role in the inhibition of certain types of cancer cells.
Propriétés
IUPAC Name |
(1R,2R)-2-[4-(2-hydroxypropyl)piperazin-1-yl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9(14)8-12-4-6-13(7-5-12)10-2-3-11(10)15/h9-11,14-15H,2-8H2,1H3/t9?,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTASGQVOCUEIRZ-FHZGLPGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C2CCC2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1CCN(CC1)[C@@H]2CC[C@H]2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485332.png)
![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485333.png)
![(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485335.png)
![3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485336.png)
amine hydrochloride](/img/structure/B1485337.png)
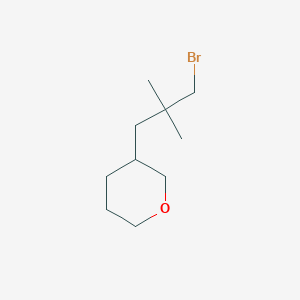
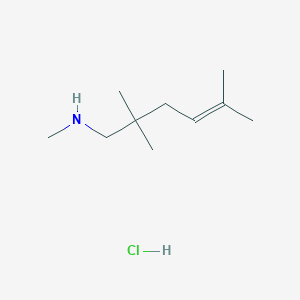
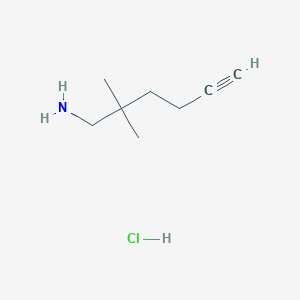
amine hydrochloride](/img/structure/B1485344.png)
![3-[4-(2-aminoethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1485348.png)

![2-Acetamido-3-{spiro[3.3]heptan-2-yl}propanoic acid](/img/structure/B1485352.png)
